molecular formula C13H22N4O8S2 B043562 Cysteine-glutathione disulfide CAS No. 13081-14-6

Cysteine-glutathione disulfide

Cat. No. B043562
CAS RN: 13081-14-6
M. Wt: 426.5 g/mol
InChI Key: BNRXZEPOHPEEAS-FXQIFTODSA-N
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Description

Synthesis Analysis

Cysteine and glutathione mixed-disulfide conjugates are synthesized through chemical processes, yielding compounds like S-allylmercaptocysteine and S-allylmercaptoglutathione. These conjugates, derived from thiosulfinates, possess potential anti-inflammatory and cancer preventive activities, attributed to their ability to induce phase II enzymes and inhibit nitric oxide production in cells (Zhang et al., 2010).

Molecular Structure Analysis

The molecular structures of cysteine-glutathione disulfides, including Cys-SSH and GSSH, have been characterized, revealing their roles as redox regulators. These structures are formed in biological systems through enzymatic processes involving 3-mercaptopyruvate sulfurtransferase, highlighting the intricate balance of sulfur species in cellular functions (Kimura et al., 2017).

Chemical Reactions and Properties

Cysteine-glutathione disulfide undergoes enzymatic reduction involving thiol-disulfide interchange reactions critical for biological redox processes. This includes the conversion of mixed disulfides back to their reduced forms, showcasing the dynamic nature of thiol-disulfide exchange in cellular redox regulation (Eriksson & Mannervik, 1970).

Physical Properties Analysis

The physical properties of cysteine-glutathione disulfide and related compounds, such as glutathione disulfide (GSSG) and cystine, are influenced by their redox states and have significant implications on cellular health. For instance, variations in the redox state of these compounds can affect cell proliferation, apoptosis, and redox signaling pathways, underlining the importance of maintaining a balanced redox environment within the cell (Miller et al., 2002).

Chemical Properties Analysis

The chemical properties of cysteine-glutathione disulfide, including its reactivity and role in forming disulfide bonds within proteins, are foundational to understanding its biological functions. The ability of cysteine-glutathione disulfide to participate in thiol-disulfide exchange reactions contributes to its pivotal role in cellular antioxidant defenses and in the regulation of protein function through post-translational modifications (Jocelyn, 1967).

Scientific Research Applications

  • Hepatoprotection : L-cysteine-glutathione disulfide can effectively protect mice against acetaminophen-induced hepatotoxicity. This suggests a potential enzymatic mechanism for providing glutathione directly to cells, with implications for liver health and drug toxicity management (Berkeley et al., 2003).

  • Proteomics and Biochemical Applications : Glutathionylspermidine, an enzyme, is crucial in protecting cysteine from oxidation in bacteria and eukaryotes. This enzyme's study can be significant in proteomics and other biochemical applications (Lin et al., 2015).

  • Cellular Processes Involvement : The enzyme catalyzing thiol-disulfide interchange in rat liver, which enables the reduction of L-cysteine-glutathione mixed disulfide, could impact cystine reduction and various cellular processes (Eriksson & Mannervik, 1970).

  • Therapeutic Targets : 3-Mercaptopyruvate sulfurtransferase (3MST) produces cysteine- and glutathione-persulfide, along with signaling molecules, presenting potential therapeutic targets for diseases involving these molecules (Kimura et al., 2017).

  • Oxidative Stress Management : The pKa value of glutathione's cysteine residue, crucial in oxidative stress management, can be predicted accurately using ab initio molecular dynamics simulations (Tummanapelli & Vasudevan, 2015).

  • Oral Bioavailability and Toxicity Protection : CySSG, a prodrug of glutathione, has shown to be orally bioavailable in mice and protects them from toxic doses of acetaminophen, indicating potential wider applicability (Crankshaw et al., 2021).

  • Cellular Oxidation-Reduction Systems : An enzyme in Myrothecium verrucaria spores can oxidize cysteine and glutathione to their respective disulfides, playing a role in cellular oxidation and reduction systems (Mandels, 1956).

  • Regulation of Protein Function and Cell Signaling : Glutathione's redox status might regulate protein function and cell signaling through reversible disulfide bond formation (Biswas et al., 2006).

Safety And Hazards

When handling Cysteine-glutathione disulfide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[(2R)-2-amino-3,3-dihydroxypropyl]sulfanyl-3-(carboxymethylamino)-3-oxo-1-sulfanylidenepropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O8S2/c14-5(11(22)23)1-2-7(18)17-9(10(21)16-3-8(19)20)13(26)27-4-6(15)12(24)25/h5-6,9,12,24-25H,1-4,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t5-,6-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTARDAHCXNJEX-ATVXKPNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(C(=O)NCC(=O)O)C(=S)SCC(C(O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@H](C(=O)NCC(=O)O)C(=S)SC[C@@H](C(O)O)N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926918
Record name 5-({1-[(2-Amino-3,3-dihydroxypropyl)sulfanyl]-3-[(carboxymethyl)imino]-3-hydroxy-1-sulfanylidenepropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cysteine-glutathione disulfide

CAS RN

13081-14-6
Record name Cysteine-glutathione disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013081146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-({1-[(2-Amino-3,3-dihydroxypropyl)sulfanyl]-3-[(carboxymethyl)imino]-3-hydroxy-1-sulfanylidenepropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
635
Citations
WJ Yi, YS Han, LL Wei, LY Shi, H Huang… - Biomedicine & …, 2019 - Elsevier
… Our study showed that l-Cysteine-glutathione disulfide was … levels of l-Cysteine-glutathione disulfide. Because of its close … the Mtb, l-Cysteine-glutathione disulfide is suspected to reflect …
Number of citations: 23 www.sciencedirect.com
LI Berkeley, JF Cohen, DL Crankshaw… - … of biochemical and …, 2003 - Wiley Online Library
… L-Cysteine-glutathione disulfide, a ubiquitous substance present in mammalian cells, was … Since the corresponding D-cysteine-glutathione disulfide was totally ineffective in this regard…
Number of citations: 48 onlinelibrary.wiley.com
DJ Reed, JR Babson, PW Beatty, AE Brodie… - Analytical …, 1980 - Elsevier
A rapid and sensitive high-performance liquid chromatography method for determination of nanomole levels of glutathione, glutathione disulfide, cysteine glutathione-mixed disulfide …
Number of citations: 372 www.sciencedirect.com
E Zeeck, CT Müller, M Beckmann, JD Hardege… - Chemoecology, 1998 - Springer
… Its structure was ascertained as L-cysteine-glutathione disulfide. It exhibited a response … 2 Comparison of natural and synthetic L-cysteine-glutathione disulfide by 1H NMR. (A) natural …
Number of citations: 58 link.springer.com
JL Ram, CT Müller, M Beckmann… - The FASEB …, 1999 - Wiley Online Library
… The pheromone nereithione (cysteineglutathione disulfide), which is released by swimming females of the polychaete Nereis succinea to activate spawning behavior of N. succinea …
Number of citations: 53 faseb.onlinelibrary.wiley.com
NS Kosower, EM Kosower - Free radicals in biology, 1976 - books.google.com
Glutathione is the most important nonprotein thiol in living systems. Its true significance to the operation of cells is slowly emerging from obscurity, and, at the time of this review, has just …
Number of citations: 140 books.google.com
JW Purdie - Radiation Research, 1971 - meridian.allenpress.com
… yield of each symmetrical disulfide was lower from cysteine-glutathione disulfide (-10) than from … In conclusion, cysteine-glutathione disulfide provides a useful model of protein disulfide …
Number of citations: 14 meridian.allenpress.com
XF Wang, MS Cynader - Journal of neurochemistry, 2000 - Wiley Online Library
… In addition to cysteine and glutathione, cysteine-glutathione disulfide was found in the conditioned medium. In cystine-free conditioned medium, however, only glutathione was detected. …
Number of citations: 341 onlinelibrary.wiley.com
R Kannan, JF Kuhlenkamp, M Ookhtens… - Journal of Pharmacology …, 1992 - ASPET
We showed previously that glutathione (GSH) may cross the blood-brain barrier intact by a saturable low affinity transport process (Km approximately 6 mM) (Kannan et al., J. Clin. Invest…
Number of citations: 79 jpet.aspetjournals.org
H Mikami, Y Hosaki, T Ubuka - Acta Medica Okayama, 1984 - europepmc.org
… Increases in cysteine-glutathione disulfide in liver, kidney and erythrocytes in the 5% casein … diet resulted in an increase in cysteine-glutathione disulfide in liver, kidney and erythrocytes, …
Number of citations: 3 europepmc.org

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